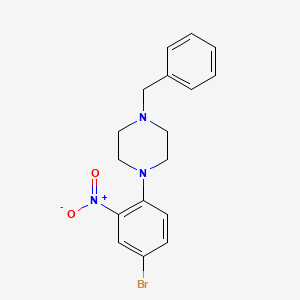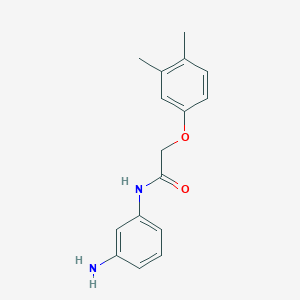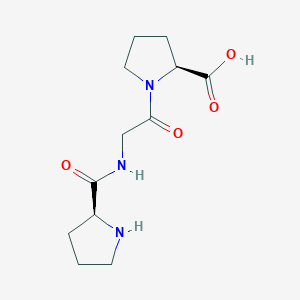
H-Pro-Gly-Pro-OH
Overview
Description
Mechanism of Action
- Paracellular Permeability Inhibition : In celiac disease, fragments of gliadin protein can breach the intestinal epithelium, leading to immune responses. H-Pro-Gly-Pro-OH intervenes by blocking zonulin receptors, preventing tight junction disassembly and reducing intestinal permeability .
Mode of Action
Biochemical Analysis
Biochemical Properties
“L-Proline, L-prolylglycyl-” interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the synthesis of molecularly imprinted nanoparticles for the specific recognition of L-Proline . These nanoparticles are synthesized via miniemulsion polymerization and are well-characterized by Scanning Electron Microscopy, zeta-sizer particle size analysis, and Fourier Transform Infrared Spectroscopy .
Molecular Mechanism
The molecular mechanism of “L-Proline, L-prolylglycyl-” involves its interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it is involved in the selective hydroxylation of L-Proline and 4R-methyl-proline
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of H-Pro-Gly-Pro-OH typically involves the stepwise condensation of protected amino acids. The process begins with the protection of the amino group of proline using a tert-butoxycarbonyl (BOC) group. The carboxyl group of glycine is then activated using dicyclohexylcarbodiimide (DCC) and coupled with the protected proline. The final step involves the removal of the protecting groups under acidic conditions to yield the tripeptide .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers that can handle multiple reactions simultaneously, ensuring high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product .
Chemical Reactions Analysis
Types of Reactions: H-Pro-Gly-Pro-OH undergoes various chemical reactions, including:
Hydrolysis: The peptide bonds can be hydrolyzed under acidic or basic conditions to yield the constituent amino acids.
Common Reagents and Conditions:
Hydrolysis: Typically involves the use of hydrochloric acid or sodium hydroxide at elevated temperatures.
Oxidation: Commonly performed using reagents like hydrogen peroxide or ascorbic acid in the presence of iron ions.
Major Products:
Hydrolysis: Proline, glycine, and proline.
Oxidation: Hydroxyproline-containing peptides.
Scientific Research Applications
H-Pro-Gly-Pro-OH has several applications in scientific research:
Chemistry: Used as a substrate in studies involving peptide synthesis and hydrolysis.
Biology: Investigated for its role in cell signaling and chemotaxis, particularly in neutrophil migration.
Industry: Utilized in the development of collagen-based biomaterials and wound healing products.
Comparison with Similar Compounds
H-Gly-Pro-OH: A dipeptide composed of glycine and proline, used as a substrate for skin fibroblast prolidase.
H-Gly-Pro-Arg-Pro-OH: A tetrapeptide known for its inhibitory effects on fibrinogen aggregation and fibrin polymerization.
Uniqueness: H-Pro-Gly-Pro-OH is unique due to its specific chemotactic properties and its role as a biomarker for chronic obstructive pulmonary disease. Unlike other similar peptides, it has a distinct ability to attract neutrophils, making it valuable in studies related to inflammation and immune response .
Properties
IUPAC Name |
(2S)-1-[2-[[(2S)-pyrrolidine-2-carbonyl]amino]acetyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O4/c16-10(15-6-2-4-9(15)12(18)19)7-14-11(17)8-3-1-5-13-8/h8-9,13H,1-7H2,(H,14,17)(H,18,19)/t8-,9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRPMXFSTKXXNHF-IUCAKERBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)NCC(=O)N2CCCC2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)C(=O)NCC(=O)N2CCC[C@H]2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25104-46-5 | |
| Record name | L-Proline, L-prolylglycyl-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25104-46-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID80432628 | |
| Record name | (2S)-1-[2-[[(2S)-pyrrolidine-2-carbonyl]amino]acetyl]pyrrolidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80432628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7561-51-5 | |
| Record name | (2S)-1-[2-[[(2S)-pyrrolidine-2-carbonyl]amino]acetyl]pyrrolidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80432628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of synthesizing tripeptides containing L-proline, L-hydroxyproline, and glycine?
A1: [] Peptides containing L-proline, L-hydroxyproline, and glycine are of significant interest due to their prevalence in collagen, a crucial structural protein. [] These tripeptides can serve as building blocks for synthesizing collagen-like materials with potential applications in tissue engineering, drug delivery, and wound healing. Understanding their synthesis is the first step towards exploring these applications.
Q2: Why is the synthesis of peptides containing L-proline and glycine important?
A2: [] L-proline, with its unique cyclic structure, introduces conformational constraints in peptides, influencing their folding and biological activity. Glycine, being the smallest amino acid, provides flexibility. [] Therefore, peptides containing both L-proline and glycine offer a balance between rigidity and flexibility, making them interesting for studying structure-activity relationships and designing peptides with specific properties. This could be valuable in developing new therapeutics or understanding the function of natural peptides containing these amino acids.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


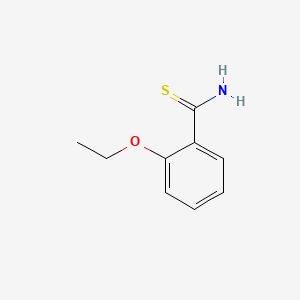
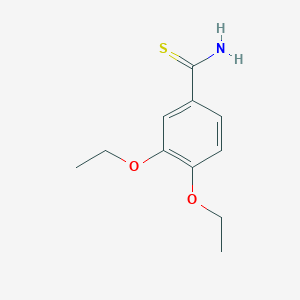
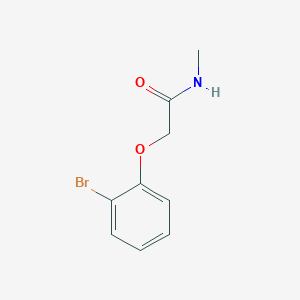
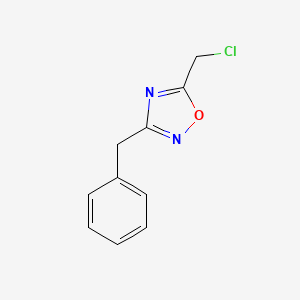
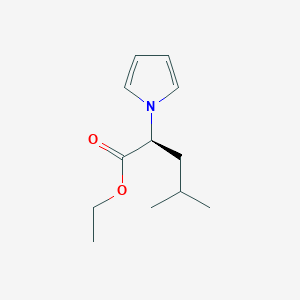
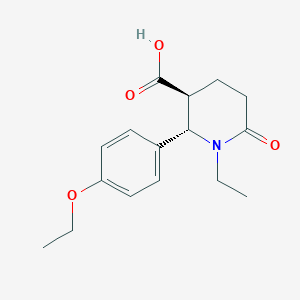
![2-(2,4,5-Trimethylphenyl)imidazo[1,2-a]pyrimidine](/img/structure/B1336229.png)
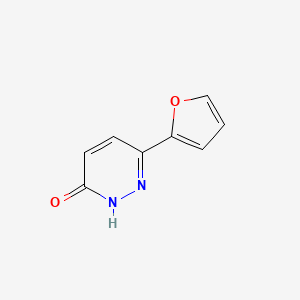
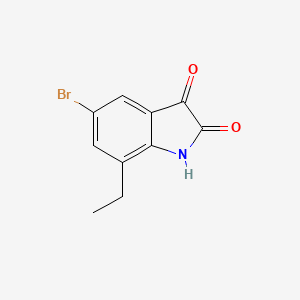
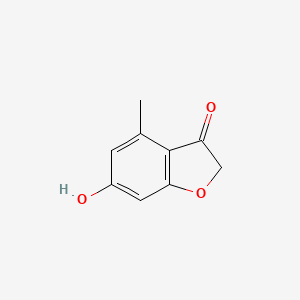
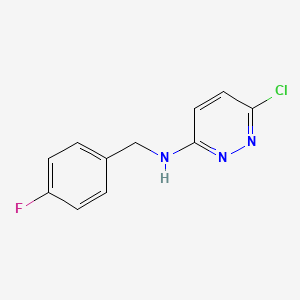
![3-[[[4-(Acetylamino)phenyl]thio]methyl]-5-amino-4-cyano-2-thiophenecarboxylic acid ethyl ester](/img/structure/B1336240.png)
